molecular formula C15H13N5O3S B2992659 6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034622-26-7

6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2992659
CAS No.: 2034622-26-7
M. Wt: 343.36
InChI Key: TXEJJYMLWNEKRG-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3S and its molecular weight is 343.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Compounds with structural similarities to the specified chemical have shown significant antimicrobial activities. For instance, derivatives synthesized through ionic liquid-promoted processes demonstrated potent antibacterial and antifungal effects, exhibiting high potency against various microbial strains. These compounds also displayed non-toxic nature in cytotoxicity assays against human cancer cell lines, suggesting their safe antimicrobial application (Tiwari et al., 2018).
  • Another study synthesized thiazolopyrimidines showing antimicrobial activities, underlining the potential of thieno[2,3-d]pyrimidine derivatives in combating microbial infections (Sherif et al., 1993).

Anti-Inflammatory and Analgesic Applications

  • Research into benzodifuranyl derivatives derived from visnaginone and khellinone revealed that certain compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This highlights the therapeutic potential of such compounds in managing inflammation and pain (Abu‐Hashem et al., 2020).

Drug-like Properties and ADMET Analysis

  • The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of synthesized compounds have been analyzed to identify potential oral drug candidates. These studies provide insights into the pharmacokinetics and safety profiles of new compounds, facilitating their development into therapeutic agents. For example, certain synthesized derivatives have shown good oral drug-like properties, indicating their potential for development as oral medications (Tiwari et al., 2018).

Properties

IUPAC Name

6-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S/c21-13-8-11(17-9-18-13)15(23)16-5-6-20-14(22)4-3-10(19-20)12-2-1-7-24-12/h1-4,7-9H,5-6H2,(H,16,23)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJJYMLWNEKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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